molecular formula C22H20ClNO5S B11405926 N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11405926
M. Wt: 445.9 g/mol
InChI Key: LHTRADPOXOQFMN-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. The starting materials may include 2-chlorobenzylamine, tetrahydrothiophene-3-one, and 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reactions may involve:

    Amidation: Formation of the amide bond between the carboxylic acid and amine.

    Cyclization: Formation of the chromene ring structure.

    Oxidation: Introduction of the dioxidotetrahydrothiophene moiety.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions may target the carbonyl groups in the chromene and amide moieties.

    Substitution: Substitution reactions may occur at the chlorobenzyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.

Biology

In biological research, the compound may be studied for its interactions with enzymes, receptors, or other biomolecules, providing insights into its mechanism of action and potential therapeutic applications.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanism.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures, such as flavonoids and coumarins.

    Amide Derivatives: Compounds with similar amide linkages, such as benzamides and sulfonamides.

    Thiophene Derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxamides and thiophene-3-carboxamides.

Uniqueness

The uniqueness of “N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H20ClNO5S/c1-14-6-7-17-19(25)11-21(29-20(17)10-14)22(26)24(16-8-9-30(27,28)13-16)12-15-4-2-3-5-18(15)23/h2-7,10-11,16H,8-9,12-13H2,1H3

InChI Key

LHTRADPOXOQFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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